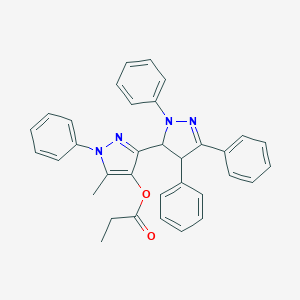![molecular formula C21H27ClN2O3 B283201 N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B283201.png)
N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine is a compound that has been synthesized and studied for its potential use in scientific research. This compound is also known as TAK-659 and is classified as a kinase inhibitor.
Mechanism of Action
TAK-659 inhibits several kinases, including BTK, ITK, and TXK. These kinases are involved in signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, TAK-659 can disrupt the signaling pathways and prevent the activation of downstream targets. This leads to the inhibition of cell growth and proliferation, as well as the modulation of immune response.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. In cancer cells, TAK-659 inhibits cell growth and proliferation by disrupting the signaling pathways that regulate these processes. In autoimmune disorders, TAK-659 modulates the immune response by inhibiting the activation of immune cells and reducing inflammation. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
TAK-659 has several advantages for use in lab experiments. It is a potent and selective kinase inhibitor, which makes it a valuable tool for studying kinase signaling pathways. TAK-659 also has good pharmacokinetic properties, which allows for easy dosing and administration in animal models. However, there are some limitations to using TAK-659 in lab experiments. It is a relatively new compound, and there is limited data available on its toxicity and side effects. Additionally, the cost of TAK-659 may be a limiting factor for some research groups.
Future Directions
For research on TAK-659 include combination therapy, analog development, and long-term safety and efficacy studies.
Synthesis Methods
The synthesis of TAK-659 involves several steps. The starting material is 3-methoxybenzaldehyde, which is reacted with 4-chlorobenzyl alcohol in the presence of a base to form the corresponding ether. The resulting ether is then reacted with morpholine in the presence of a catalyst to form the final product, TAK-659. The synthesis method has been optimized to increase the yield and purity of the compound.
Scientific Research Applications
TAK-659 has been studied for its potential use in treating various diseases, including cancer and autoimmune disorders. As a kinase inhibitor, TAK-659 targets specific enzymes that are involved in cell signaling pathways. By inhibiting these enzymes, TAK-659 can disrupt the growth and proliferation of cancer cells and modulate the immune response in autoimmune disorders.
properties
Molecular Formula |
C21H27ClN2O3 |
|---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
N-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C21H27ClN2O3/c1-25-21-14-18(15-23-8-9-24-10-12-26-13-11-24)4-7-20(21)27-16-17-2-5-19(22)6-3-17/h2-7,14,23H,8-13,15-16H2,1H3 |
InChI Key |
OLYZPQGCYRWMJC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNCCN2CCOCC2)OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCCN2CCOCC2)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 8,9-dimethoxy-3-methyl-2-[(4-methylphenyl)diazenyl]-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carboxylate](/img/structure/B283118.png)
![Ethyl 7-(4-methylbenzylidene)-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283119.png)
![7-(4-Methoxybenzylidene)-3-(2-naphthoyl)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283124.png)
![7-(4-Methoxybenzylidene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283126.png)
![7-Benzylidene-1,9-diphenyl-3-(2-thienylcarbonyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283127.png)
![3-Acetyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283128.png)
![Ethyl 7-benzylidene-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283130.png)
![7-Benzylidene-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283131.png)

![Ethyl 8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283133.png)
![3-Acetyl-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283135.png)
![1,9-Diphenyl-3-(2-phenylvinyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283136.png)
![4'-(4-Methylphenyl)-1,3-dioxo-1'-phenylspiro[indan-2,5'-[2]pyrazoline]-3'-carboxylic acid ethyl ester](/img/structure/B283138.png)
![1',3'-Diphenyl-4'-(4-chlorophenyl)spiro[indan-2,5'-[2]pyrazoline]-1,3-dione](/img/structure/B283139.png)